molecular formula C10H10ClFO B14052441 1-(3-(Chloromethyl)-4-fluorophenyl)propan-2-one

1-(3-(Chloromethyl)-4-fluorophenyl)propan-2-one

Katalognummer: B14052441
Molekulargewicht: 200.64 g/mol
InChI-Schlüssel: WDGMVIUSRXKKNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(Chloromethyl)-4-fluorophenyl)propan-2-one is an organic compound that features a chloromethyl and a fluorophenyl group attached to a propan-2-one backbone

Vorbereitungsmethoden

The synthesis of 1-(3-(Chloromethyl)-4-fluorophenyl)propan-2-one typically involves the reaction of 3-(chloromethyl)-4-fluorobenzaldehyde with a suitable ketone precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale batch or continuous flow processes to optimize efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

1-(3-(Chloromethyl)-4-fluorophenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the compound into corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-(Chloromethyl)-4-fluorophenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-(3-(Chloromethyl)-4-fluorophenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(3-(Chloromethyl)-4-fluorophenyl)propan-2-one can be compared with similar compounds such as:

    1-(3-(Chloromethyl)-4-bromophenyl)propan-2-one: This compound has a bromine atom instead of a fluorine atom, which may result in different reactivity and applications.

    1-(3-(Chloromethyl)-4-methylphenyl)propan-2-one:

    1-(3-(Chloromethyl)-4-nitrophenyl)propan-2-one:

Eigenschaften

Molekularformel

C10H10ClFO

Molekulargewicht

200.64 g/mol

IUPAC-Name

1-[3-(chloromethyl)-4-fluorophenyl]propan-2-one

InChI

InChI=1S/C10H10ClFO/c1-7(13)4-8-2-3-10(12)9(5-8)6-11/h2-3,5H,4,6H2,1H3

InChI-Schlüssel

WDGMVIUSRXKKNL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=CC(=C(C=C1)F)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.